Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)
Overview
Description
C.I. Direct Blue 76, tetrasodium salt is a synthetic dye with the molecular formula C32H16Cu2N6Na4O16S4 and a molecular weight of 1087.8 g/mol. It is commonly used in various industrial applications due to its vibrant blue color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) involves large-scale chemical processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler components.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonated aromatic compounds.
Scientific Research Applications
Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining procedures to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) involves its interaction with specific molecular targets. The dye binds to certain proteins and nucleic acids, altering their structure and function. This interaction can affect various biological pathways, leading to the desired staining or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
C.I. Direct Blue 1: Another synthetic dye with similar applications but different molecular structure and properties.
C.I. Direct Blue 78: Shares some chemical properties with C.I.
Uniqueness
Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWGCFBOYSLIQ-UHFFFAOYSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cu2N6Na4O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024036 | |
Record name | C.I. Direct Blue 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1087.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16143-79-6 | |
Record name | EINECS 240-298-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016143796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprate(4-), [.mu.-[[6,6'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[4-amino-5-(hydroxy-.kappa.O)-1,3-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Blue 76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301024036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium [μ-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT BLUE 76 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZEL2D0RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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